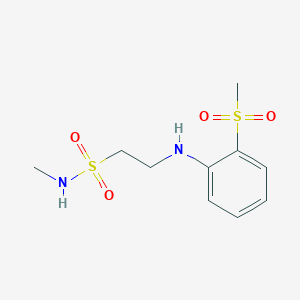
N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide, also known as MSEA, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of sulfonamide compounds and has been shown to possess various biochemical and physiological effects.
作用机制
The mechanism of action of N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide is not fully understood. However, it has been proposed that this compound exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression. Inhibition of HDACs by this compound leads to the upregulation of genes that are involved in apoptosis and downregulation of genes that are involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to possess anti-oxidant activity and inhibit the production of reactive oxygen species.
实验室实验的优点和局限性
N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide has several advantages for lab experiments. It is easy to synthesize and has been shown to possess various biochemical and physiological effects. This compound has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications. However, there are also some limitations to the use of this compound in lab experiments. It has been shown to possess cytotoxicity at high concentrations, which may limit its use in some experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in some studies.
未来方向
There are several future directions for the study of N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide. One potential direction is the investigation of the mechanism of action of this compound. Understanding the mechanism of action of this compound may lead to the development of more potent and selective HDAC inhibitors. Another potential direction is the investigation of the potential therapeutic applications of this compound in the treatment of cancer and inflammatory diseases. In addition, the development of more efficient synthesis methods for this compound may facilitate its use in future studies.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. It possesses anti-inflammatory, anti-tumor, and anti-angiogenic activities and has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the investigation of its mechanism of action and potential therapeutic applications.
合成方法
N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide can be synthesized using a simple method. The starting material for this synthesis is 2-chloro-N-methyl ethanesulfonamide, which is reacted with 2-methylsulfonylaniline in the presence of a base to obtain this compound. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained in good yield.
科学研究应用
N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide has been widely used in scientific research due to its unique properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic activities. This compound has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
N-methyl-2-(2-methylsulfonylanilino)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S2/c1-11-18(15,16)8-7-12-9-5-3-4-6-10(9)17(2,13)14/h3-6,11-12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDDABVVLZXRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCNC1=CC=CC=C1S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Methoxycyclopentyl)carbamoyl]benzoic acid](/img/structure/B6645042.png)
![5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine](/img/structure/B6645048.png)
![8-Propionyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6645062.png)
![2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B6645066.png)
![5-[[(5-Ethylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6645074.png)
![N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B6645078.png)
![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)


![2-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-methylethanesulfonamide](/img/structure/B6645110.png)
![2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol](/img/structure/B6645119.png)
![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6645135.png)

